molecular formula C5H4FIN2 B3028219 4-Fluoro-5-iodopyridin-2-amine CAS No. 1708974-12-2

4-Fluoro-5-iodopyridin-2-amine

Cat. No. B3028219
Key on ui cas rn: 1708974-12-2
M. Wt: 238.00
InChI Key: LISISXJYGIZUEL-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

A suspension of 4-fluoropyridin-2-amine (336 g, 2.5 mol) and NIS (745 g, 2.75 mol) in MeCN (9 l) was treated with TFA (114 g, 1 mol). The reaction mixture was then stirred at room temperature for 8 h. The reaction mixture was diluted with EtOAc (10 l), washed with sat. aq. Na2S2O3 (2×5 l), brine (4×5 l). The combined organic layers were dried over Na2SO4, filtered and concentrated to get the crude product. The crude product was purified by recrystallization from EtOAc/pentane (1/10) to afford the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.14 (d, 1H), 6.45 (s, 2H), 6.33 (d, 1H).
Quantity
336 g
Type
reactant
Reaction Step One
Name
Quantity
745 g
Type
reactant
Reaction Step One
Name
Quantity
9 L
Type
solvent
Reaction Step One
Name
Quantity
114 g
Type
reactant
Reaction Step Two
Name
Quantity
10 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.C1C(=O)N([I:16])C(=O)C1.C(O)(C(F)(F)F)=O>CC#N.CCOC(C)=O>[F:1][C:2]1[C:7]([I:16])=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1

Inputs

Step One
Name
Quantity
336 g
Type
reactant
Smiles
FC1=CC(=NC=C1)N
Name
Quantity
745 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
9 L
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
114 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
10 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. aq. Na2S2O3 (2×5 l), brine (4×5 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by recrystallization from EtOAc/pentane (1/10)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC1=CC(=NC=C1I)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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